![molecular formula C15H14F3N3 B12568075 {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 214460-87-4](/img/structure/B12568075.png)
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile is a complex organic compound characterized by the presence of diethylamino, trifluoromethyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
化学反应分析
Types of Reactions
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Mannich Reaction: This is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Mannich Reaction: Reagents include formaldehyde, primary or secondary amines, and a carbonyl compound. The reaction is usually conducted in aqueous or alcoholic solvents under mild conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds where the nucleophile has replaced the leaving group.
Mannich Reaction:
科学研究应用
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of {[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylamino and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilino-N-phenethylpiperidine): Another intermediate in the synthesis of fentanyl analogs.
Uniqueness
{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
214460-87-4 |
|---|---|
分子式 |
C15H14F3N3 |
分子量 |
293.29 g/mol |
IUPAC 名称 |
2-[[4-(diethylamino)-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H14F3N3/c1-3-21(4-2)13-6-5-12(7-11(9-19)10-20)14(8-13)15(16,17)18/h5-8H,3-4H2,1-2H3 |
InChI 键 |
ZGKVSFGFJJCDNX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


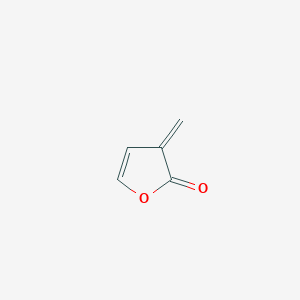

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
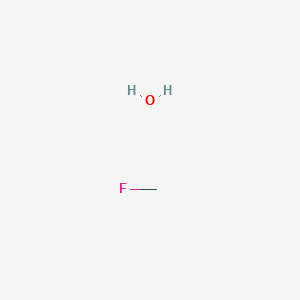
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
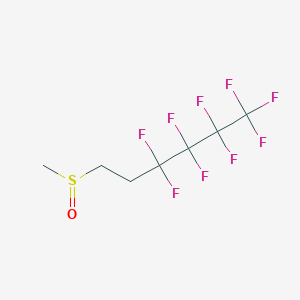
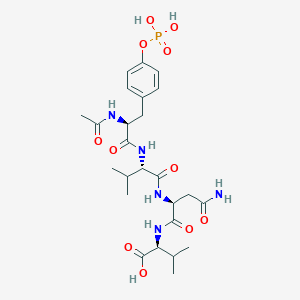
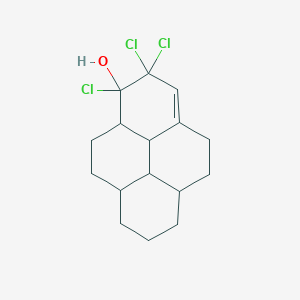
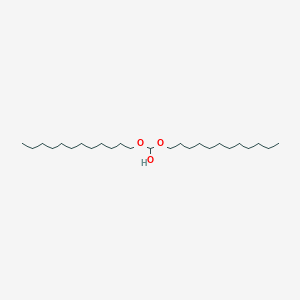
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
